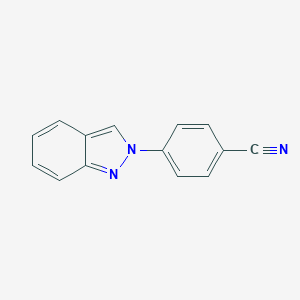![molecular formula C23H27ClN2O5S B258531 Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate, also known as Compound A, is a synthetic molecule that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A is not fully understood. However, several studies have suggested that it acts by modulating various signaling pathways in cells. For instance, a study by Song et al. (2019) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A inhibited the activation of the NF-κB signaling pathway, which is known to play a critical role in inflammation and cancer. Another study by Li et al. (2018) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A induced apoptosis in breast cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A has been shown to have several biochemical and physiological effects in cells. For instance, a study by Zhang et al. (2020) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is known to play a critical role in inflammation. Another study by Li et al. (2018) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A induced the production of reactive oxygen species (ROS) in breast cancer cells, which is known to induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A has several advantages for lab experiments, including its high yield synthesis method and its ability to modulate various signaling pathways in cells. However, its limitations include its potential toxicity and its limited solubility in water.
Direcciones Futuras
Several future directions for research on Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A include its potential therapeutic applications in other areas, such as infectious diseases and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A and its potential toxicity in humans. Finally, the development of more efficient synthesis methods and derivatives of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A may lead to the discovery of more potent therapeutic agents.
In conclusion, Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A is a synthetic molecule that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and anti-cancer properties, as well as its ability to modulate various signaling pathways in cells, make it a promising candidate for further research. However, its potential toxicity and limited solubility in water are important considerations for future studies.
Métodos De Síntesis
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A is synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis method has been described in detail in several research articles, including a recent publication by Zhang et al. (2020). The authors reported a high-yield synthesis method that involves the reaction of 4-chloro-2-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with thiophene-3-carboxylic acid. The final step involves the reaction of the intermediate with piperidine-1-carboxamide to yield Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A.
Aplicaciones Científicas De Investigación
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A has been extensively studied for its potential therapeutic applications in several areas, including cancer, inflammation, and infectious diseases. Several research articles have reported the anti-inflammatory and anti-cancer properties of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A. For instance, a study by Li et al. (2018) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study by Zhang et al. (2019) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C23H27ClN2O5S |
Peso molecular |
479 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H27ClN2O5S/c1-4-30-23(29)19-15(3)20(22(28)26-10-6-5-7-11-26)32-21(19)25-18(27)13-31-17-9-8-16(24)12-14(17)2/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,25,27) |
Clave InChI |
KVPOZXUYBAZYRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)

![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)



![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)